molecular formula C44H54N7O8P B12405374 3'-DMTr-dG(iBu)

3'-DMTr-dG(iBu)

Cat. No.: B12405374
M. Wt: 839.9 g/mol
InChI Key: HCHOJHBZGFLHSP-MMROLVBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Dimethoxytrityl-2’-deoxyguanosine (isobutyryl) is a nucleoside used in the synthesis of nucleic acids. It is particularly utilized in the creation of antiviral agents for the research of viral infections such as hepatitis B virus and hepatitis D virus. Additionally, it is employed in the development of oligonucleotides aimed at combating Alzheimer’s disease and other tauopathies .

Preparation Methods

The synthesis of 3’-Dimethoxytrityl-2’-deoxyguanosine (isobutyryl) involves several steps. The compound is typically prepared by protecting the hydroxyl groups of 2’-deoxyguanosine with dimethoxytrityl groups. The isobutyryl group is then introduced to protect the amino group. The reaction conditions often involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

3’-Dimethoxytrityl-2’-deoxyguanosine (isobutyryl) undergoes various chemical reactions, including:

Scientific Research Applications

3’-Dimethoxytrityl-2’-deoxyguanosine (isobutyryl) has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of nucleic acids and oligonucleotides.

    Biology: The compound is employed in the study of viral infections, particularly hepatitis B virus and hepatitis D virus.

    Medicine: It is used in the development of antiviral agents and oligonucleotides for the treatment of Alzheimer’s disease and other tauopathies.

    Industry: The compound is utilized in the production of nucleic acid-based therapeutics

Mechanism of Action

The mechanism of action of 3’-Dimethoxytrityl-2’-deoxyguanosine (isobutyryl) involves its incorporation into nucleic acids. The compound acts as a building block for the synthesis of nucleic acids, which are essential for various biological processes. The molecular targets include viral genomes and tau proteins, and the pathways involved are related to nucleic acid synthesis and protein aggregation .

Comparison with Similar Compounds

3’-Dimethoxytrityl-2’-deoxyguanosine (isobutyryl) is unique due to its specific protective groups and its application in the synthesis of nucleic acids. Similar compounds include:

    3’-Dimethoxytrityl-2’-deoxyadenosine: Used in the synthesis of nucleic acids but with different protective groups.

    3’-Dimethoxytrityl-2’-deoxycytidine: Another nucleoside used in nucleic acid synthesis with distinct protective groups.

    3’-Dimethoxytrityl-2’-deoxythymidine: Similar in function but with different base and protective groups

Properties

Molecular Formula

C44H54N7O8P

Molecular Weight

839.9 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(37(58-38)26-57-60(56-24-12-23-45)51(29(3)4)30(5)6)59-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36-,37+,38+,60?/m0/s1

InChI Key

HCHOJHBZGFLHSP-MMROLVBFSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(N(C(C)C)C(C)C)OCCC#N)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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